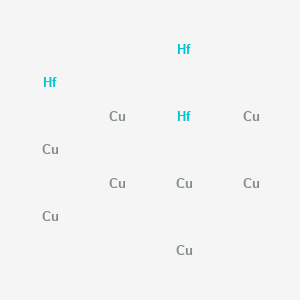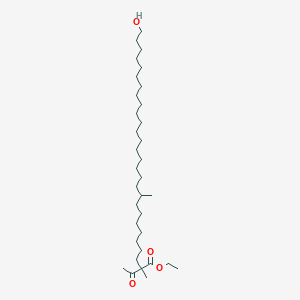
N-Benzyl-N'-(3,5-dichloropyridin-2-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-N’-(3,5-dichloropyridin-2-yl)thiourea is a chemical compound known for its unique structure and properties. It belongs to the class of thioureas, which are sulfur-containing organic compounds. The presence of the benzyl and dichloropyridinyl groups in its structure imparts specific chemical and physical characteristics that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N’-(3,5-dichloropyridin-2-yl)thiourea typically involves the reaction of benzyl isothiocyanate with 3,5-dichloropyridin-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-N’-(3,5-dichloropyridin-2-yl)thiourea may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-Benzyl-N’-(3,5-dichloropyridin-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the pyridine ring are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Substituted pyridine derivatives
科学研究应用
N-Benzyl-N’-(3,5-dichloropyridin-2-yl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-Benzyl-N’-(3,5-dichloropyridin-2-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its ability to undergo nucleophilic substitution reactions allows it to interact with various biological molecules, potentially inhibiting or modulating their function.
相似化合物的比较
Similar Compounds
- N-Benzoyl-N’-(3-pyridinyl)thiourea
- N-Benzyl-N’-(2,4-dichlorophenyl)thiourea
- N-Benzyl-N’-(4-chlorophenyl)thiourea
Uniqueness
N-Benzyl-N’-(3,5-dichloropyridin-2-yl)thiourea is unique due to the presence of both benzyl and dichloropyridinyl groups in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other thiourea derivatives. The dichloropyridinyl group enhances its potential as a ligand in coordination chemistry and its ability to interact with biological targets.
属性
CAS 编号 |
59181-01-0 |
|---|---|
分子式 |
C13H11Cl2N3S |
分子量 |
312.2 g/mol |
IUPAC 名称 |
1-benzyl-3-(3,5-dichloropyridin-2-yl)thiourea |
InChI |
InChI=1S/C13H11Cl2N3S/c14-10-6-11(15)12(16-8-10)18-13(19)17-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,16,17,18,19) |
InChI 键 |
CPPHRJZIWVFUAI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=C(C=C(C=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)
![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)

![Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14601626.png)
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)


![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)





